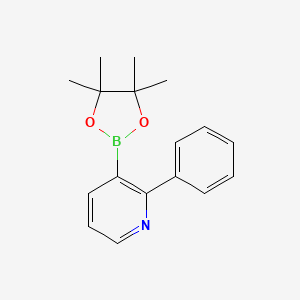

2-苯基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

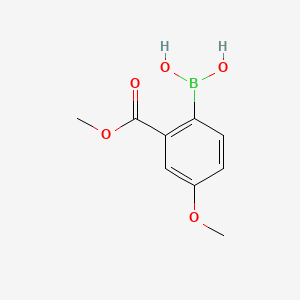

“2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that contains a pyridine ring attached to a phenyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . It’s part of a class of compounds known as boronic esters, which are commonly used in organic synthesis .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding aryl or alkyl halides with boronic esters in the presence of a base . The exact synthesis process for this specific compound isn’t available in the searched resources.Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact 3D structure isn’t available in the searched resources.Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions . They can react with aryl or alkyl halides in the presence of a palladium catalyst to form biaryl compounds . The exact chemical reactions involving this specific compound aren’t available in the searched resources.科学研究应用

合成和结构分析

含有2-苯基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶部分的化合物的合成和结构分析已在各种研究中得到详细说明。例如,Huang等人 (2021) 报告了相关硼酸酯中间体的合成、晶体结构和 DFT 研究,重点介绍了它们通过 FTIR、NMR 光谱、质谱和 X 射线衍射进行的结构确认。这项研究还包括密度泛函理论 (DFT) 计算,用于分析分子结构、静电势和前沿分子轨道,揭示了化合物的物理化学性质 (Huang et al., 2021).

在配位聚合物中的应用

已经研究了类似二氧杂硼环衍生物在配位聚合物形成中的作用,说明了它们在构建复杂的分子结构中的用途。Al-Fayaad 等人 (2020) 描述了通过钯催化的 Suzuki 偶联合成一种延伸的联吡啶配体,该配体用于形成具有钴 (II) 的二维配位聚合物,展示了该配体在聚合物形成中的多功能性 (Al-Fayaad et al., 2020).

电池技术中的硼基阴离子受体

Kucuk 和 Abe (2020) 探索了硼基化合物(包括类似于 2-苯基衍生物的化合物)在基于有机液体电解质的氟化物穿梭电池中用作阴离子受体的用途。该研究重点介绍了结构修饰如何影响硼酸盐的路易斯酸性,从而影响氟离子电导率和电池性能 (Kucuk & Abe, 2020).

化学传感和检测

Fu 等人 (2016) 讨论了合成用于过氧化氢蒸汽检测的有机薄膜荧光探针,该探针结合了硼酸酯。该研究展示了通过官能团修饰改善传感性能,强调了这些化合物在爆炸物检测和环境监测中的潜力 (Fu et al., 2016).

药物合成

该化合物的衍生物已用于合成药物中间体。例如,催化对映选择性还原苯甲肟以生成手性胺展示了类似含硼化合物的在药物化学中的应用,证明了它们在合成对映体纯药物中的重要性 (Huang, Ortiz-Marciales, & Hughes, 2010).

作用机制

Target of Action

Boronic acid derivatives like this compound are often used in organic synthesis as reagents and catalysts .

Mode of Action

Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound’s role in borylation and hydroboration reactions suggests it may influence pathways involving these reactions .

Result of Action

Its use in borylation and hydroboration reactions suggests it may facilitate the formation of new carbon-boron bonds .

Action Environment

It is known that the compound is stable under normal conditions but may hydrolyze in a humid environment .

属性

IUPAC Name |

2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-11-8-12-19-15(14)13-9-6-5-7-10-13/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKLHPJUOGNMPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736477 |

Source

|

| Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313519-78-6 |

Source

|

| Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)